

Technical Support Center: Formamidinium Bromide Perovskite Film Fabrication

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Compound of Interest

Compound Name: *Formamidinium bromide*

Cat. No.: *B8033826*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the fabrication of high-quality **formamidinium bromide** (FABr) perovskite films.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental process of depositing **formamidinium bromide** perovskite thin films.

Issue ID	Question	Possible Causes	Suggested Solutions
FILM-001	Why is my perovskite film yellowish and not the desired dark, photoactive α -phase?	The film has likely formed the undesirable, photo-inactive hexagonal δ -phase. This can be caused by: <ul style="list-style-type: none"> • Inherent instability of the pure formamidinium perovskite structure at room temperature.[1] [2] • Exposure to ambient humidity during processing.[3] • Non-optimized annealing conditions (temperature/time). 	<p>1. Compositional Engineering: Introduce other cations or anions to stabilize the α-phase. Common strategies include:</p> <ul style="list-style-type: none"> • Mixed Cations: Incorporate smaller cations like methylammonium (MA^+), cesium (Cs^+), or rubidium (Rb^+) into the precursor solution. [1][2] For example, a common composition is $\text{Cs}_x\text{FA}_{1-x}\text{Pb}(\text{I}_{1-y}\text{Br}_y)_3$. • Anion Exchange: Partially substitute bromide with iodide (I^-). <p>2. Additive Engineering: Use additives that help stabilize the cubic phase.[4]</p> <p>3. Controlled Environment: Process films in a nitrogen-filled glovebox with low humidity levels.</p>
FILM-002	My film has pinholes and poor surface coverage. What can I do to improve it?	Pinholes and voids can result from: <ul style="list-style-type: none"> • Incomplete conversion of precursor materials. 	<p>1. Anti-Solvent Engineering: Use an anti-solvent drip during the spin-</p>

- Rapid, uncontrolled crystallization.
 - Poor wettability of the precursor solution on the substrate.
 - Formation of microstructural defects at the buried interface between the perovskite and the hole transport layer (HTL).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- coating process to induce rapid and uniform nucleation.[\[8\]](#)
- [\[9\]](#) Common anti-solvents include dichlorobenzene and diisopropyl ether.[\[9\]](#)
- [\[10\]](#) 2. Additive-Assisted Growth:
- Introduce additives like methylammonium chloride (MACl) which can act as a crystallization modulator.[\[6\]](#)[\[7\]](#) A post-deposition treatment with MACl can eliminate voids.[\[6\]](#)
 - Utilize binary microcrystalline additives (e.g., MAPbCl₃ and ABTPbI₃) to promote nucleation and growth, which can even eliminate the need for an anti-solvent step.[\[11\]](#)
3. Solvent Engineering: Modify the precursor solvent system. For instance, using a mix of 2-propanol and methanol for the FABr solution in a two-step deposition can improve film quality.[\[12\]](#)

FILM-003

The perovskite film shows small grain sizes and numerous grain boundaries. How can I increase the grain size?

Small grain size is often a consequence of:

- A high nucleation rate with limited time for crystal growth.
- Sub-optimal annealing parameters.
- The presence of impurities or colloids in the precursor solution.[\[13\]](#)
[\[14\]](#)

1. Optimize Annealing: Systematically vary the annealing temperature and duration. Generally, a two-step or multi-step annealing process can promote grain growth. [\[15\]](#) Typical annealing temperatures are below 150 °C for perovskites containing organic cations.[\[16\]](#)

2. Additive Engineering:

- Use additives known to promote grain growth, such as urea, which can be used synergistically with formamidinium chloride (FACl).[\[17\]](#)
- Lewis base additives, like dibutyl sulfoxide (DBSO), can also improve crystallinity and increase grain size.[\[18\]](#)

3. Precursor Solution Control: Ensure complete dissolution of precursors and consider filtering the solution to remove aggregates that can act as unwanted nucleation sites. The concentration of

colloids in the precursor solution can be tuned to control crystallization kinetics. [\[13\]](#)[\[14\]](#)

<p>FILM-004</p>	<p>My device performance is low due to high defect density. How can I passivate surface and bulk defects?</p>	<p>Defects, such as vacancies and uncoordinated ions, often form at the surface and grain boundaries, acting as sites for non-radiative recombination.</p>	<p>1. Surface Passivation: <ul style="list-style-type: none">• Apply a post-treatment with a passivating agent. For example, treat the film surface with trifluorocarbon-modified phenethylammonium iodide.[18]• Introduce a 2D perovskite layer on top of the 3D film. This can be achieved by adding larger organic cations (e.g., phenylethylammonium) to the precursor solution or as a post-treatment, which forms a stable 2D capping layer that passivates surface defects.[1]2. Bulk Defect Passivation: <ul style="list-style-type: none">• Incorporate additives directly into the precursor solution. For example, adding excess formamidinium bromide (FABr) during nanocrystal synthesis</p>
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can lead to self-passivation of surface defects.[19]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an anti-solvent during spin-coating?

An anti-solvent is a solvent in which the perovskite precursors are insoluble. During the spin-coating of the liquid precursor film, a small amount of this anti-solvent is dripped onto the spinning substrate. This rapidly extracts the precursor solvent, leading to a supersaturated state that induces fast and uniform nucleation of the perovskite crystals. This technique, often referred to as "anti-solvent quenching," is crucial for forming dense, pinhole-free films with well-controlled morphology.[8][9] The timing of the anti-solvent drip is a critical parameter that must be optimized.

Q2: How do additives like MACl and FAcI improve film quality?

Additives like methylammonium chloride (MACl) and formamidinium chloride (FAcI) serve multiple functions in improving perovskite film quality. They can act as crystallization regulators, influencing the nucleation and growth kinetics of the perovskite crystals. For instance, MACl can form an intermediate phase that slows down the crystallization process, allowing for the formation of larger grains with fewer defects.[6][7] A synergistic effect has been observed when using urea and FAcI together, which suppresses the formation of impurities and stabilizes the film's crystallinity.[17] These additives can also help in reducing microstructural defects such as voids, particularly at the buried interface with the charge transport layer.[6]

Q3: What are the benefits of creating 2D/3D mixed-dimensional perovskite structures?

Creating a 2D/3D mixed-dimensional structure, where a thin layer of a 2D perovskite is formed on the surface of the primary 3D perovskite film, offers significant advantages in both stability and performance. The 2D perovskite layers, formed by introducing large organic cations, are intrinsically more stable against moisture and thermal stress. This 2D layer effectively

passivates the surface of the 3D perovskite, reducing surface defects that can lead to charge recombination.[1] This strategy has been shown to improve the power conversion efficiency and dramatically enhance the long-term operational stability of the resulting solar cell devices.
[1]

Q4: What is compositional engineering and why is it important for formamidinium-based perovskites?

Compositional engineering refers to the strategy of mixing different ions (cations and/or anions) in the perovskite crystal lattice to optimize its properties. For formamidinium (FA)-based perovskites, this is critical for stabilizing the desired photoactive black α -phase, which is often unstable at room temperature and can transition to the inactive yellow δ -phase.[1][2] By incorporating smaller cations like cesium (Cs^+) or methylammonium (MA^+), the structural tolerance factor can be tuned to favor the stable formation of the α -phase.[1] This approach not only enhances phase stability but also allows for tuning of the material's bandgap and can improve resistance to environmental factors like humidity and heat.[1]

Quantitative Data Summary

The following table summarizes the performance metrics of **formamidinium bromide**-based perovskite solar cells fabricated using various improvement strategies.

Strategy	Perovskite Composition	Key Additive(s) / Method	Open-Circuit Voltage (VOC)	Power Conversion Efficiency (PCE)	Reference
Additive Engineering	FAPbBr ₃	Urea + FAcI	1.516 V	9.6%	[17]
Interfacial Modification	FAPbBr ₃	Lithium-treated mesoporous TiO ₂	1.53 V	> 8%	[20]
2D/3D Structure	(CF ₃ -PEA) ₂ FA _{0.85} MA _{0.15} Pb ₂ I ₇ / FA _{0.85} MA _{0.15} PbI ₃	2D Perovskite Capping Layer	Not Specified	23.1%	[1]
Solvent Engineering	FAPbBr ₃	FABr in 2-propanol/methanol mixture + MACl	Not Specified	9.23%	[12]
Cation Doping	FA _{0.9} CS _{0.1} PbI ₃	Cs ⁺ substitution for FA ⁺	Not Specified	16.5%	[1]
Anti-Solvent Free	FAPbI ₃ -based	MAPbCl ₃ + ABTPbI ₃ microcrystals	Not Specified	23.27%	[11]

Experimental Protocols & Workflows

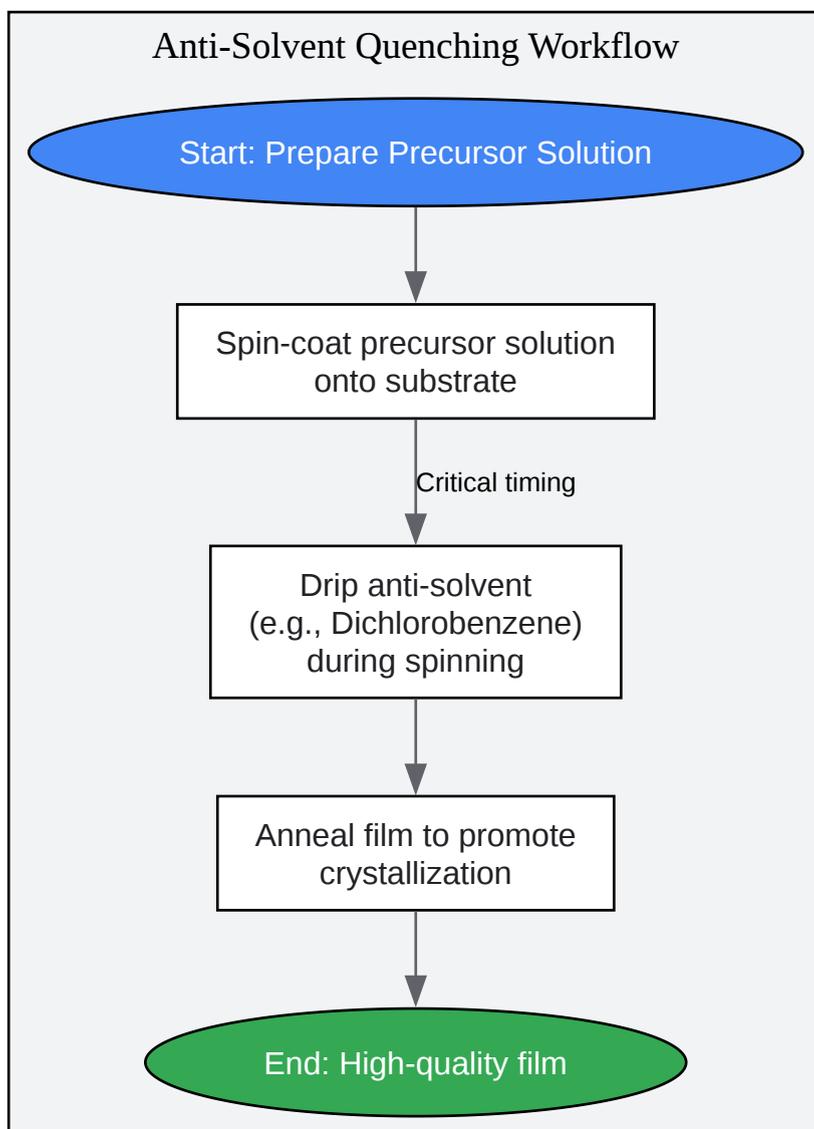
Protocol 1: MACl Treatment for Void Elimination

This protocol describes a post-deposition treatment to remove microstructural defects at the buried interface of a formamidinium-based perovskite film.[6]

- **Perovskite Deposition:** Deposit the main formamidinium-based perovskite layer using a standard one-step spin-coating method with an anti-solvent dripping step (e.g., diethyl ether).
- **MACl Solution Preparation:** Prepare a solution of methylammonium chloride (MACl) in isopropanol at a concentration ranging from 3 to 7 mg/mL.
- **Dynamic Coating:** Immediately after the anti-solvent drip, while the substrate is still spinning at 4000 rpm, dynamically dispense 15 μ L of the MACl solution onto the film surface. Continue spinning for 30 seconds.
- **Annealing:** Transfer the substrate to a hotplate for a two-step annealing process:
 - First step: 60 °C for 1 minute.
 - Second step: 100 °C for 60 minutes.

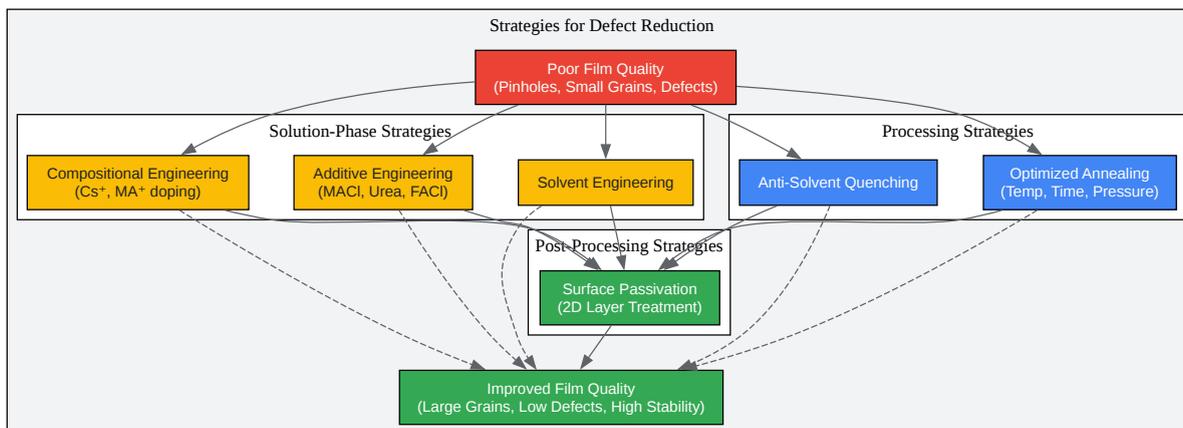
Workflow Diagrams

The following diagrams illustrate key experimental workflows and logical relationships in improving perovskite film quality.



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Workflow for anti-solvent assisted perovskite film deposition.



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Logical relationship of strategies to mitigate film defects.

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